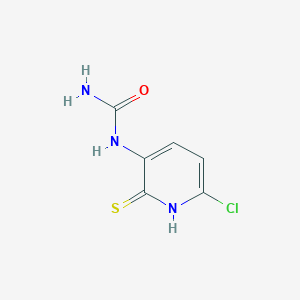
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Attachment of the Phenyl Group: The phenyl group can be attached through a substitution reaction, often using a halogenated aromatic compound and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in antiviral and anticancer therapies.
Biological Research: It is used to investigate cellular processes and enzyme interactions, especially those involving nucleoside analogs.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to the disruption of viral replication or cancer cell growth . The compound’s structure allows it to bind to these enzymes and interfere with their normal function.
類似化合物との比較
Similar Compounds
Gemcitabine: A fluorinated analog of cytidine used in cancer therapy.
Clofarabine: Another nucleoside analog with anticancer properties.
Uniqueness
4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound in both research and potential therapeutic applications.
特性
CAS番号 |
39629-97-5 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)10-6-9-17-16(21)13-11-15(20)19(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,21) |
InChIキー |
LQNVTDWIKFMCPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


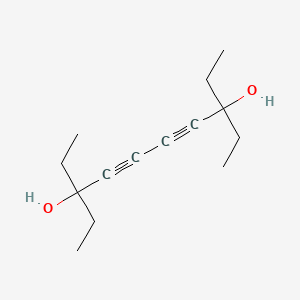
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
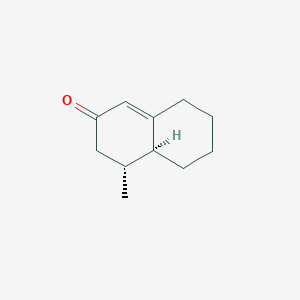
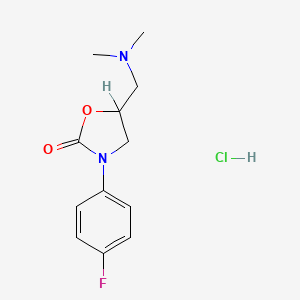
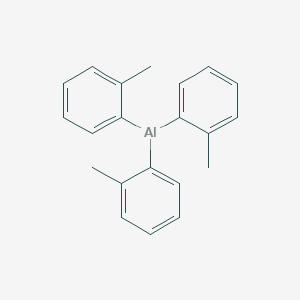

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)


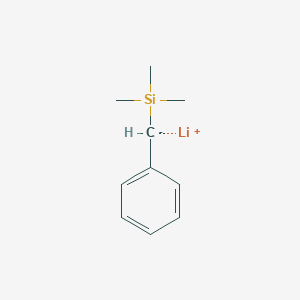
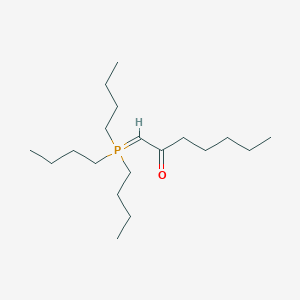

![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
